1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-hydroxy-2-methylpropyl)-
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Overview
Description
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-hydroxy-2-methylpropyl)- is a chemical compound belonging to the purine family. It is characterized by its unique structure, which includes a purine ring system substituted with various functional groups.
Preparation Methods
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-hydroxy-2-methylpropyl)- typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a purine derivative followed by functional group modifications. Industrial production methods may involve the use of high-pressure reactors and specific catalysts to optimize yield and purity .
Chemical Reactions Analysis
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-hydroxy-2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anti-cancer agent.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-hydroxy-2-methylpropyl)- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-hydroxy-2-methylpropyl)- include:
Theobromine: Known for its presence in cocoa and chocolate, it has similar stimulant properties.
Theophylline: Used in the treatment of respiratory diseases like asthma, it shares a similar purine structure.
The uniqueness of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-hydroxy-2-methylpropyl)- lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
41011-04-5 |
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Molecular Formula |
C11H16N4O3 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
7-(2-hydroxy-2-methylpropyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H16N4O3/c1-11(2,18)5-15-6-12-8-7(15)9(16)14(4)10(17)13(8)3/h6,18H,5H2,1-4H3 |
InChI Key |
WIZRYWWFTQBUAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)O |
Origin of Product |
United States |
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